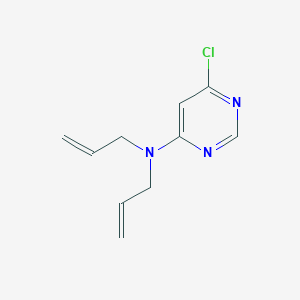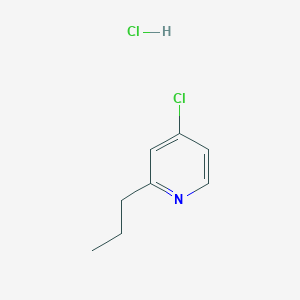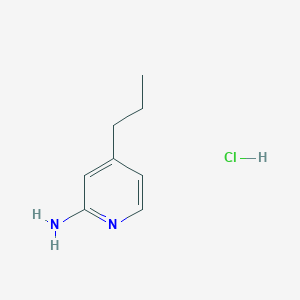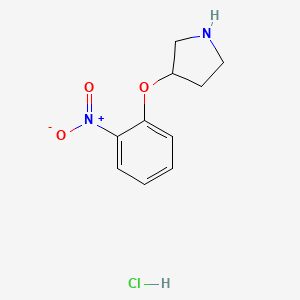![molecular formula C12H20N4O B1464845 1-[3-(アミノメチル)ピペリジン-1-イル]-2-(1H-ピラゾール-1-イル)プロパン-1-オン CAS No. 1281961-45-2](/img/structure/B1464845.png)
1-[3-(アミノメチル)ピペリジン-1-イル]-2-(1H-ピラゾール-1-イル)プロパン-1-オン
説明
1-[3-(Aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one, also known as AMPP, is an organic compound that belongs to the class of piperidine derivatives. It is an important research tool for scientists and chemists due to its diverse range of applications. It has been used in various scientific research fields, ranging from drug synthesis to biochemistry and physiology. In
作用機序
The mechanism of action of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one is not fully understood, but it is believed to act as an agonist of the GABA receptor. It binds to the GABA receptor, which is a type of neurotransmitter receptor that is involved in the regulation of neuronal excitability. When 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one binds to the GABA receptor, it activates the receptor, which leads to a decrease in neuronal excitability. This decrease in neuronal excitability can lead to a variety of effects, including relaxation, sedation, and anxiolysis.
Biochemical and Physiological Effects
When 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one binds to the GABA receptor, it can lead to a variety of biochemical and physiological effects. These effects include relaxation, sedation, anxiolysis, and decreased neuronal excitability. In addition, 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one can also lead to increased levels of dopamine, which is a neurotransmitter involved in reward pathways. This can lead to feelings of pleasure and euphoria.
実験室実験の利点と制限
The use of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one in laboratory experiments has several advantages. First, 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one is relatively inexpensive and easy to obtain. Second, it is stable in a variety of solvents, making it suitable for a variety of laboratory experiments. Third, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one in laboratory experiments. For example, it is difficult to control the concentration of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one in laboratory experiments, as it is rapidly metabolized in the body. In addition, 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one can interact with other drugs and compounds, which can lead to unpredictable results.
将来の方向性
The use of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one in scientific research is still in its early stages, and there is much potential for further research. One potential future direction is to explore the effects of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one on other neurotransmitter systems, such as the serotonin and dopamine systems. In addition, further research could be conducted on the effects of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one on various physiological processes, such as pain and inflammation. Finally, further research could be conducted on the effects of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one on the cardiovascular system, as it is known to have some effects on this system.
科学的研究の応用
生物活性ピペリジン誘導体の合成
ピペリジン誘導体は、多くの医薬品中に存在するため、医薬品化学において極めて重要です。 問題の化合物は、様々な生物活性ピペリジン誘導体を合成するための前駆体として役立ちます。 これらの誘導体は、生物系内の特定の受容体または酵素を標的にするように設計することができ、潜在的に新薬の開発につながります .
抗癌剤の開発
研究によると、ピペリジン誘導体は、抗癌剤の開発に役立つ特性を示しています。 「1-[3-(アミノメチル)ピペリジン-1-イル]-2-ピラゾール-1-イルプロパン-1-オン」の構造的な柔軟性により、癌細胞の増殖と転移を阻害できる化合物を生成することができます .
抗菌および抗真菌用途
ピペリジン部分は、抗菌および抗真菌活性に寄与することが知られています。 化合物の基本構造を修飾することにより、これらの特性を強化し、新しい抗菌剤や抗真菌剤を開発することができます .
神経保護療法
ピペリジン誘導体は、神経保護療法において潜在的な可能性を示しています。 神経伝達物質系を調節したり、神経の完全性を保護したりすることで、アルツハイマー病やパーキンソン病などの神経変性疾患の治療法を開発するために使用できます .
鎮痛剤および抗炎症薬
化合物の枠組みは、鎮痛剤や抗炎症薬を合成するために利用できます。 特定の疼痛経路や炎症反応を標的にすることで、慢性的な疼痛や炎症性疾患の緩和に貢献できます .
降圧剤および心臓血管薬
ピペリジン誘導体は、血圧や心臓血管の健康に影響を与える様々な経路に作用することができます。 化合物は、血圧レベルを管理し、心臓血管の保護を提供する降圧剤を作成するために修正できます .
抗精神病薬
ピペリジン誘導体の構造的特徴により、抗精神病薬の開発に適しています。 これらの化合物は、精神病性障害の病態生理において重要な役割を果たすドーパミン受容体と相互作用することができます .
抗ウイルス薬および抗マラリア薬
最後に、ピペリジン環の汎用性により、抗ウイルス薬や抗マラリア薬を合成することができます。 ウイルス複製サイクルの特定の段階またはマラリア原虫のライフサイクルを標的にすることで、新しい治療薬を開発することができます .
特性
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10(16-7-3-5-14-16)12(17)15-6-2-4-11(8-13)9-15/h3,5,7,10-11H,2,4,6,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZIQOPHFXGWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CN)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1464762.png)

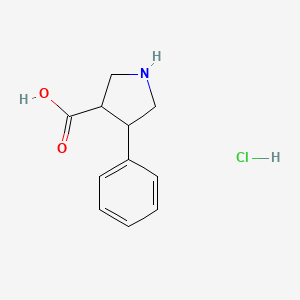
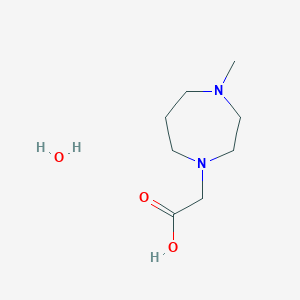
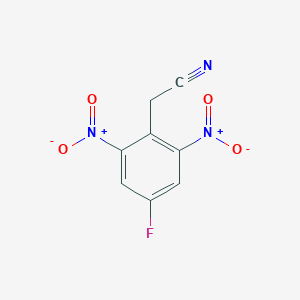

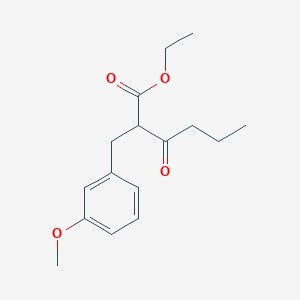
![3-[(1,6-Dibromo-2-naphthyl)oxy]azetidine](/img/structure/B1464769.png)
![4-{[3-(Dimethylamino)propyl]amino}-3-nitrobenzoic acid hydrochloride](/img/structure/B1464771.png)
